molecular formula C17H14N4O2S B2436252 6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380166-98-1

6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2436252
CAS RN: 2380166-98-1
M. Wt: 338.39
InChI Key: SUGGDMOHVGGOFL-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazole-based compounds can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The structures of the newly synthesized compounds can be confirmed based on elemental and spectral analysis .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. The InChI code for 2-Phenyl-1,3-thiazole-4-carbonyl chloride, a related compound, is 1S/C10H6ClNOS/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H .


Chemical Reactions Analysis

Thiazole-based compounds can undergo various chemical reactions to form new compounds with different properties. For example, they can react with hydrazonoyl halides to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various analytical techniques. For example, the boiling point of 2-Phenyl-1,3-thiazole-4-carbonyl chloride, a related compound, is 100°C .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their structure and the target they interact with. They have been found to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

Thiazole derivatives can pose certain safety hazards. For example, 2-Phenyl-1,3-thiazole-4-carbonyl chloride is classified as a dangerous substance with hazard statements H314 . It’s important to handle these compounds with care and follow appropriate safety precautions.

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new thiazole-based compounds and studying their biological activities .

properties

IUPAC Name

6-phenyl-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16-7-6-14(12-4-2-1-3-5-12)19-21(16)13-8-20(9-13)17(23)15-10-24-11-18-15/h1-7,10-11,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGGDMOHVGGOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=N2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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